Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-
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Overview
Description
Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is an organic compound with a complex structure that includes a benzenamine core substituted with a 4-chlorophenyl group, a methylene bridge, a 4-methyl group, and a 3-nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzenamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-[(4-methylphenyl)methylene]-: Similar structure but with a methyl group instead of a nitro group.
Benzenamine, 4-chloro-N-methyl-: Similar structure but with a methyl group instead of a methylene bridge.
Uniqueness
Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The presence of the nitro group also enhances the compound’s ability to undergo redox reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
121019-79-2 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-2-7-13(8-14(10)17(18)19)16-9-11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
MJKORTDLEOSNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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